O-Desmethyl Felodipine-13C4 is a stable isotopically labeled derivative of Felodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension. This compound is significant in pharmacological and biochemical research, particularly in studies involving metabolic pathways and drug interactions. O-Desmethyl Felodipine-13C4 is classified as a small molecule and is recognized for its role in understanding the pharmacokinetics of Felodipine, as it helps trace the drug's metabolic fate in biological systems.
O-Desmethyl Felodipine-13C4 can be sourced from specialized chemical suppliers and pharmaceutical manufacturers that focus on isotopically labeled compounds for research purposes. The compound is typically produced through synthetic methods that incorporate carbon-13 isotopes into the molecular structure.
The synthesis of O-Desmethyl Felodipine-13C4 generally involves the following steps:
The technical aspects of the synthesis may involve:
The molecular structure of O-Desmethyl Felodipine-13C4 retains the core structure of Felodipine but includes specific positions where carbon atoms are replaced with carbon-13 isotopes. This modification allows researchers to trace metabolic pathways using mass spectrometry or nuclear magnetic resonance spectroscopy.
Key structural data include:
O-Desmethyl Felodipine-13C4 can participate in various chemical reactions typical for calcium channel blockers, including:
Analytical techniques such as liquid chromatography-mass spectrometry are often employed to monitor these reactions and quantify the presence of O-Desmethyl Felodipine-13C4 and its metabolites in biological samples.
O-Desmethyl Felodipine-13C4 functions similarly to Felodipine, acting primarily as a calcium channel blocker. It inhibits voltage-gated L-type calcium channels in vascular smooth muscle cells, leading to:
Research indicates that O-Desmethyl Felodipine may also exhibit unique pharmacokinetic properties due to its isotopic labeling, which aids in understanding its absorption and distribution compared to non-labeled forms.
O-Desmethyl Felodipine-13C4 shares physical properties with its parent compound:
Key chemical properties include:
Relevant data on solubility, melting point, and reactivity are crucial for applications in drug formulation and research.
O-Desmethyl Felodipine-13C4 is utilized primarily for:
O-Desmethyl Felodipine-¹³C₄ is a stable isotope-labeled analog of a key felodipine metabolite, engineered for advanced analytical applications. Its core structure retains the dihydropyridine ring characteristic of felodipine but features demethylation at one ester group and selective ¹³C incorporation at four carbon positions. The molecular formula is C₁₇H₁₅Cl₂NO₄ (with four ¹³C atoms replacing natural ¹²C), yielding a molecular weight of 384.25 g/mol for the unlabeled form and 388.25 g/mol for the ¹³C₄ isotopologue. This 4 Da mass shift is strategically engineered to facilitate unambiguous detection in mass spectrometry [1] [4].
The isotopic labeling typically targets metabolically stable positions: the ¹³C atoms are incorporated into the dihydropyridine ring carbons (C-2, C-4, or C-6) and/or the phenyl ring adjacent to chlorine substituents. This design preserves the parent compound's reactivity while creating a distinct mass signature. The desmethyl modification occurs at the C-3 or C-5 ester group, converting a methoxy (–OCH₃) to a hydroxy (–OH), significantly altering polarity and hydrogen-bonding capacity [1] [3].
Table 1: Molecular Properties of Felodipine, O-Desmethyl Felodipine, and Their Isotopologues
Property | Felodipine | Felodipine-¹³C₄ | O-Desmethyl Felodipine | O-Desmethyl Felodipine-¹³C₄ |
---|---|---|---|---|
Molecular Formula | C₁₈H₁₉Cl₂NO₄ | ¹³C₄C₁₄H₁₉Cl₂NO₄ | C₁₇H₁₅Cl₂NO₄ | ¹³C₄C₁₃H₁₅Cl₂NO₄ |
Molecular Weight (g/mol) | 384.25 | 388.25 | 370.22 | 374.22 |
Key Modifications | None | Four ¹³C atoms | Ester demethylation | Demethylation + four ¹³C atoms |
Polarity | Low | Low | Moderate | Moderate |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹³C NMR is pivotal for characterizing O-Desmethyl Felodipine-¹³C₄. The four ¹³C nuclei provide enhanced signal intensity and direct detection of the labeled sites. Key shifts include:
¹H NMR further confirms the desmethylation: loss of the methoxy proton signal (~3.6–3.8 ppm) and appearance of a carboxylic acid proton (~12 ppm, broad). 2D NMR (e.g., HSQC, HMBC) correlates ¹H/¹³C nuclei and verifies connectivity, particularly crucial for assigning the demethylation site [4].
Mass Spectrometry (MS):High-resolution MS (HRMS) shows the [M+H]⁺ ion for O-Desmethyl Felodipine-¹³C₄ at m/z 375.22, 4 Da higher than the unlabeled metabolite (m/z 371.22) and 14 Da lower than felodipine-¹³C₄ (m/z 389.25). Fragmentation patterns differ significantly from the parent:
Infrared (IR) Spectroscopy:IR reveals critical functional group changes:
Table 2: Key Spectroscopic Signatures of O-Desmethyl Felodipine-¹³C₄
Technique | Key Features | Structural Information |
---|---|---|
¹³C NMR | - ¹³C-¹³C coupling (J ~35–60 Hz) - Carboxylic acid C=O at 170–175 ppm - Dihydropyridine C-4 at 100–110 ppm | Labels position; demethylation site; ring integrity |
¹H NMR | - Carboxylic acid proton ~12 ppm - Loss of –OCH₃ signal at 3.6–3.8 ppm | Confirms ester → carboxylic acid conversion |
HRMS | - [M+H]⁺ at m/z 375.22 - Fragments: m/z 357.21 [M+H–H₂O]⁺, 339.20 [M+H–2H₂O]⁺ | Verifies molecular mass; demethylation-specific fragments |
IR | - Broad O–H stretch (2500–3500 cm⁻¹) - Split C=O stretches (1680–1720 cm⁻¹) | Identifies carboxylic acid formation |
Structural Differences from Felodipine:O-Desmethyl Felodipine-¹³C₄ diverges from felodipine-¹³C₄ in three key aspects:
Role in Metabolic Pathways:As a Phase I metabolite, unlabeled O-Desmethyl Felodipine forms via hepatic CYP3A4-mediated demethylation. The ¹³C₄ label stabilizes the dihydropyridine ring against further oxidation, making the isotopologue ideal for tracking this specific metabolic step. Unlike felodipine, which undergoes extensive oxidation, the desmethyl metabolite is a terminal oxidation product, often undergoing Phase II conjugation [2] [5].
Analytical Advantages Over Other Metabolites:
Table 3: Comparative Properties of Felodipine Derivatives
Parameter | Felodipine-¹³C₄ | O-Desmethyl Felodipine-¹³C₄ | Pyridine Metabolite |
---|---|---|---|
Core Structure | Dihydropyridine | Dihydropyridine + carboxylic acid | Pyridine (oxidized ring) |
Key MS Transition | 389.25 → 354.20 | 375.22 → 357.21 | 387.23 → 352.19 |
Chromatographic (HPLC) RT | 22.5 min | 18.2 min | 15.7 min |
Primary Use | Parent drug quantification | Phase I metabolism studies | Oxidation pathway analysis |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0